1-[(3-Ethoxy-4-methoxyphenyl)methyl]-2-methylpiperidine
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Overview
Description
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-2-methylpiperidine is an organic compound with the molecular formula C15H23NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of an ethoxy and a methoxy group attached to a phenyl ring, which is further connected to a piperidine ring via a methyl bridge.
Preparation Methods
The synthesis of 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-2-methylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with 2-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other functional groups using reagents like sodium iodide or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-2-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.
Mechanism of Action
The mechanism of action of 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transmission and potentially providing therapeutic effects in neurological conditions .
Comparison with Similar Compounds
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-2-methylpiperidine can be compared with other similar compounds, such as:
1-[(3-Ethoxy-4-methoxyphenyl)methyl]piperidine: This compound lacks the methyl group on the piperidine ring, which may result in different chemical and biological properties.
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-2-methylpyrrolidine:
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-2-methylmorpholine: The presence of an oxygen atom in the morpholine ring introduces additional hydrogen bonding capabilities, which can affect its interactions with biological targets.
Properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-4-19-16-11-14(8-9-15(16)18-3)12-17-10-6-5-7-13(17)2/h8-9,11,13H,4-7,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDCZUIPGZOYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCCC2C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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